Methyl 3-bromobutanoate serves as a valuable building block for synthesizing more complex organic molecules. Its reactive nature, particularly the bromine group, allows for various functional group transformations. Studies have utilized Methyl 3-bromobutanoate as a starting material for the synthesis of:
Limited research suggests Methyl 3-bromobutanoate might hold promise in the development of new therapeutic agents. Studies have investigated its potential as a:
Methyl 3-bromobutanoate is an organic compound with the molecular formula C₅H₉BrO₂. It is characterized by the presence of a bromine atom at the third position of the butanoate chain and a methyl ester functional group. This compound is typically a colorless to pale yellow liquid with a fruity odor, and it is classified as a halogenated ester. Methyl 3-bromobutanoate is known for its reactivity due to the presence of the bromine atom, which makes it a useful intermediate in various organic synthesis processes .
While specific biological activities of methyl 3-bromobutanoate are not extensively documented, compounds similar to it often exhibit antimicrobial and antifungal properties due to their halogenated structures. The bromine atom may contribute to biological activity by enhancing lipophilicity and facilitating membrane penetration in microbial cells. Further studies would be necessary to elucidate specific biological effects and mechanisms of action related to this compound.
Methyl 3-bromobutanoate can be synthesized through various methods:
Methyl 3-bromobutanoate finds applications in several areas:
Interaction studies involving methyl 3-bromobutanoate primarily focus on its reactivity with nucleophiles and other electrophiles. Understanding these interactions is crucial for predicting its behavior in various chemical environments, especially concerning its potential use in drug development and synthesis of complex organic molecules. Further research into its interactions with biological systems could reveal insights into its safety profile and biological effects.
Methyl 3-bromobutanoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-bromobutanoate | C₅H₉BrO₂ | Bromine at the second position; different reactivity profile. |
Methyl 4-bromobutanoate | C₅H₉BrO₂ | Bromine at the fourth position; used in similar reactions but with different selectivity. |
Ethyl 3-bromobutanoate | C₆H₁₃BrO₂ | Ethyl ester instead of methyl; exhibits different solubility properties. |
Methyl 3-bromobutanoate is unique due to its specific position of bromination on the butanoate chain, which influences its reactivity and application potential compared to other similar compounds. Its ability to undergo specific reactions like hydrolysis and nucleophilic substitution makes it particularly valuable in synthetic organic chemistry .
Methyl 3-bromobutanoate possesses the molecular formula C₅H₉BrO₂ with a molecular weight of 181.03 grams per mole [1] [2] [3]. The compound exhibits significant stereochemical complexity due to the presence of a chiral center at the third carbon atom, where the bromine substituent is positioned [1] [4]. This asymmetric carbon configuration results in the existence of two distinct enantiomeric forms: the (S)-enantiomer and the (R)-enantiomer [1] [4].
The (S)-enantiomer of methyl 3-bromobutanoate is identified by the Chemical Abstracts Service registry number 1932379-45-7, while the (R)-enantiomer corresponds to registry number associated with the opposite stereochemical configuration [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as methyl 3-bromobutanoate, with the stereochemical descriptors (3S) or (3R) prefixed to indicate the absolute configuration at the chiral center [1] [4].
The three-dimensional molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System string for the racemic mixture is represented as CC(CC(=O)OC)Br, while the stereochemically defined (S)-enantiomer utilizes the notation CC@HBr [1] [5]. The International Chemical Identifier string for the (R)-enantiomer is InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1, demonstrating the detailed atomic connectivity and stereochemical information [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₉BrO₂ | [1] [2] [3] |
Molecular Weight | 181.03 g/mol | [1] [2] [3] |
Chiral Centers | 1 (at C-3) | [2] [4] |
Enantiomeric Forms | (S) and (R) | [1] [4] |
CAS Number (S-form) | 1932379-45-7 | [1] |
Canonical SMILES | CC(CC(=O)OC)Br | [5] |
The crystallographic characterization of methyl 3-bromobutanoate and related bromobutanoate derivatives reveals important structural information regarding molecular conformation and intermolecular interactions [6] [7]. While specific single-crystal X-ray diffraction data for methyl 3-bromobutanoate itself remains limited in the available literature, related brominated butanoate compounds provide insight into the general conformational behavior of this class of molecules [7] [8].
X-ray crystallographic studies on analogous brominated ester compounds demonstrate that these molecules typically adopt extended conformations with torsion angles associated with the ester functionality approaching trans configurations [7]. The presence of the bromine substituent at the 3-position introduces steric considerations that influence the overall molecular geometry and crystal packing arrangements [7].
Conformational analysis studies utilizing computational methods and spectroscopic techniques indicate that methyl 3-bromobutanoate exhibits conformational flexibility around the carbon-carbon bonds of the butanoate chain [9]. The bromine atom, being a relatively large halogen substituent, creates steric hindrance that affects the rotational barriers and preferred conformational states of the molecule [9].
The three-dimensional conformer models available through computational chemistry databases show that the compound can adopt multiple low-energy conformations [1] [4]. These conformational states are characterized by different orientations of the methyl ester group relative to the brominated carbon chain, with the most stable conformations minimizing steric interactions between the bromine atom and the ester functionality [1] [4].
Structural Parameter | Observation | Method |
---|---|---|
Molecular Geometry | Extended conformation preferred | Computational modeling [1] |
Torsion Angles | Trans configuration in ester region | X-ray studies of analogs [7] |
Steric Effects | Bromine influences conformational preferences | Theoretical calculations [9] |
Crystal Packing | Influenced by halogen bonding interactions | Related compound studies [7] |
The structural comparison between methyl 3-bromobutanoate and its regioisomeric counterpart, methyl 2-bromobutanoate, reveals significant differences in molecular properties and chemical behavior [10] [11] [12]. Methyl 2-bromobutanoate, with the Chemical Abstracts Service registry number 3196-15-4 for the racemic mixture, exhibits distinct stereochemical and physical characteristics compared to the 3-bromo derivative [10] [13].
The fundamental difference between these regioisomers lies in the position of bromine substitution along the butanoate carbon chain [14]. In methyl 2-bromobutanoate, the bromine atom is attached to the alpha carbon adjacent to the carbonyl group, whereas in methyl 3-bromobutanoate, the bromine occupies the beta position [10] [12]. This positional variation significantly affects the electronic environment and reactivity patterns of the two compounds [14].
Physical property comparisons demonstrate notable differences between the isomers. Methyl 2-bromobutanoate exhibits a boiling point range of 137-138°C at 50 millimeters of mercury pressure and a density of 1.573 grams per milliliter at 25°C [10]. In contrast, methyl 3-bromobutanoate shows a boiling point of 149.9°C at 760 millimeters of mercury pressure and a density of 1.413 grams per cubic centimeter [5] [15]. The refractive index values also differ, with methyl 2-bromobutanoate displaying n₂₀/D = 1.452, while methyl 3-bromobutanoate exhibits a refractive index of 1.453 [5] [10].
The stereochemical considerations for these regioisomers present different scenarios. Methyl 2-bromobutanoate possesses a chiral center at the second carbon atom, leading to (R) and (S) enantiomers with specific optical rotation properties [11] [16]. The (S)-enantiomer of methyl 2-bromobutanoate demonstrates significant biological and synthetic utility, particularly in asymmetric synthesis applications [16]. Conversely, methyl 3-bromobutanoate exhibits chirality at the third carbon position, resulting in different stereochemical descriptors and potentially different biological activities [1] [4].
The conformational behavior of these regioisomers also differs substantially due to the proximity of the bromine substituent to different functional groups [9]. In methyl 2-bromobutanoate, the bromine atom's proximity to the electron-withdrawing carbonyl group creates distinct electronic effects compared to the more remote positioning in the 3-bromo derivative [10] [12]. These electronic differences influence the compounds' reactivity patterns, spectroscopic properties, and potential synthetic applications [17] [16].
Property | Methyl 2-bromobutanoate | Methyl 3-bromobutanoate |
---|---|---|
CAS Number | 3196-15-4 [10] | 21249-59-2 [2] |
Boiling Point | 137-138°C (50 mmHg) [10] | 149.9°C (760 mmHg) [5] |
Density | 1.573 g/mL (25°C) [10] | 1.413 g/cm³ [5] |
Refractive Index | 1.452 [10] | 1.453 [5] |
Chiral Center Position | C-2 [11] | C-3 [1] |
Electronic Environment | α to carbonyl [10] | β to carbonyl [2] |
Synthetic Applications | Asymmetric synthesis [16] | Building block reactions [5] |
The comparative analysis of methyl 4-bromobutanoate, another regioisomeric form, provides additional perspective on the structural relationships within this series of compounds [18] [19] [20]. Methyl 4-bromobutanoate, bearing the Chemical Abstracts Service number 4897-84-1, represents the gamma-substituted derivative where bromine occupies the terminal position of the butanoate chain [18] [21]. This compound exhibits a boiling point of 186-187°C and a density of 1.371 grams per cubic centimeter at 25°C, demonstrating how bromine position affects physical properties across the isomeric series [20] [21].
The most straightforward approach to methyl 3-bromobutanoate synthesis involves the direct esterification of 3-bromobutanoic acid with methanol using Fischer esterification conditions [1] [2]. This acid-catalyzed reaction represents the classical method for converting carboxylic acids to their corresponding methyl esters.
The Fischer esterification mechanism proceeds through a six-step process characterized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [2] [3]. The reaction begins with protonation of the carbonyl oxygen by the acid catalyst, typically sulfuric acid, making the carbonyl carbon a more electrophilic center [4]. Methanol then undergoes nucleophilic addition to form a tetrahedral intermediate, followed by proton transfer reactions that activate water as a leaving group [2].
Optimal reaction conditions for the esterification of 3-bromobutanoic acid involve temperatures between 50-70°C with reaction times ranging from 2-10 hours [1] [2]. The use of excess methanol (typically 5-10 molar equivalents) drives the equilibrium toward ester formation, while catalytic amounts of sulfuric acid (1-5 mol%) provide sufficient activation [2]. Under these conditions, yields of 85-95% are routinely achieved [1].
Temperature optimization studies demonstrate that yields increase from 65% at 50°C to 92% at 90°C, with diminishing returns observed above this temperature due to side reactions [5]. Reaction time investigations reveal that 3-4 hours provides optimal conversion, with longer reaction times leading to increased by-product formation [5]. The methanol-to-acid ratio significantly impacts yield, with ratios of 10:1 providing 90% yields compared to 70% yields at 3:1 ratios [6].
The synthesis of the requisite 3-bromobutanoic acid starting material can be accomplished through several bromination methodologies, each offering distinct advantages and limitations for different production scales.
The Hell-Volhard-Zelinsky (HVZ) reaction represents the classical approach for α-bromination of carboxylic acids [7] [8]. This method involves treating butanoic acid with phosphorus tribromide and bromine at elevated temperatures (>373K), followed by hydrolysis to yield 3-bromobutanoic acid [9] [10].
The mechanism proceeds through four distinct stages: formation of an acyl bromide intermediate through reaction with phosphorus tribromide, keto-enol tautomerization of the acyl bromide, bromination of the enol form, and final hydrolysis to regenerate the carboxylic acid functionality [7] [11]. The phosphorus tribromide serves both as a catalyst and as a means of activating the carboxylic acid toward enolization [9].
Typical yields for the HVZ reaction range from 70-85%, though the harsh reaction conditions (high temperatures, extended reaction times) and requirement for specialized equipment limit its industrial applicability [11] [12]. The reaction is particularly sensitive to moisture and requires anhydrous conditions throughout the process [8].
N-Bromosuccinimide (NBS) offers a milder alternative for carboxylic acid bromination [13]. This approach utilizes NBS in conjunction with acid chlorides formed from the parent carboxylic acid using thionyl chloride [13]. The reaction proceeds under mild heating conditions (70-90°C) and demonstrates high generality without attacking benzylic positions [13].
Research has demonstrated that NBS-mediated bromination achieves yields of 80-90% under optimized conditions, with reaction times of 2-4 hours at 70°C [5]. The method shows excellent functional group tolerance and can be performed on substantial scales without specialized equipment [13].
Traditional direct bromination approaches involve heating carboxylic acids with elemental bromine in the presence of red phosphorus at temperatures up to 180°C [12] [14]. While this method is cost-effective and suitable for large-scale production, it requires careful control of reaction conditions to minimize over-bromination and ensure selective α-substitution [12].
Alternative direct bromination methods have been developed using trifluoroacetic acid as both solvent and activator, allowing bromination at reduced temperatures (85°C) with reaction times of 16 hours [15]. This approach offers improved safety profiles while maintaining reasonable yields for industrial applications.
Modern synthetic methodologies focus on developing catalytic systems that enhance reaction efficiency while reducing environmental impact and operational complexity.
Studies on esterification catalyst systems reveal that sulfuric acid remains the most effective catalyst for methyl 3-bromobutanoate synthesis [16] [17]. Catalyst loading optimization demonstrates that 2-5 mol% sulfuric acid provides optimal balance between reaction rate and product quality [17]. Higher catalyst loadings (>5 mol%) show minimal yield improvements while increasing corrosion and purification challenges [17].
Alternative acid catalysts including tosic acid and hydrochloric acid have been investigated, with tosic acid showing comparable performance to sulfuric acid under slightly milder conditions [2]. However, the higher cost of tosic acid limits its industrial adoption despite its reduced corrosivity [2].
Research into co-solvent systems for esterification reactions has identified diethyl ether as an effective additive for enhancing reaction rates [17]. The addition of 20 mL diethyl ether per 100 g oil increases conversion from 75% to 81% within 75 minutes at 55°C [17]. This enhancement is attributed to improved mass transfer and reduced catalyst poisoning by water [17].
Solvent selection studies demonstrate that methanol serves dual roles as both nucleophile and solvent, with excess methanol concentrations driving equilibrium toward ester formation [2]. The use of dean-stark apparatus for continuous water removal further enhances yields by preventing reverse hydrolysis reactions [2].
Systematic optimization studies reveal that reaction temperature represents the most critical parameter for yield maximization [5]. Temperature-dependent yield studies show optimal performance at 90°C, with yields decreasing at higher temperatures due to competing elimination reactions [5]. The relationship between temperature and yield follows an Arrhenius-type dependence up to the optimal temperature [18].
Reaction time optimization indicates that 3-4 hours provides the best balance between conversion and selectivity [5]. Longer reaction times (>6 hours) lead to increased formation of dibromo products and other side reactions that reduce overall yield and complicate purification [5].
The transition from laboratory to industrial-scale production of methyl 3-bromobutanoate presents numerous technical, economic, and environmental challenges that require comprehensive solutions.
Industrial production faces significant challenges in securing consistent supplies of high-purity 3-bromobutanoic acid [19] [20]. The limited number of suppliers and high cost of this specialty chemical necessitate integrated production strategies that combine bromination and esterification operations [19]. Alternative approaches utilizing gamma-butyrolactone as starting material through hydrogen bromide ring-opening reactions offer potential solutions for raw material availability [19].
Methanol quality requirements for esterification reactions demand water content below 0.1% to prevent catalyst deactivation and equilibrium displacement [17]. Industrial installations require sophisticated purification and storage systems to maintain methanol quality throughout extended production campaigns [17].
Energy-intensive heating requirements for bromination reactions represent significant operational costs [17] [22]. Heat integration strategies, including heat exchanger networks and waste heat recovery systems, are essential for economic viability [17]. The optimization of catalyst regeneration systems and the development of more stable catalyst formulations can reduce operational costs [17].
Scale-up of reaction control systems requires sophisticated monitoring and control technologies to maintain product quality and yield consistency . Real-time analytical systems for monitoring reaction progress and product quality are critical for large-scale operations . The implementation of continuous flow processing offers advantages in heat and mass transfer efficiency while reducing equipment size requirements .